Pirrobutamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

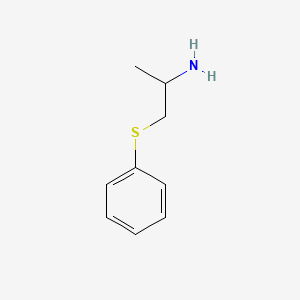

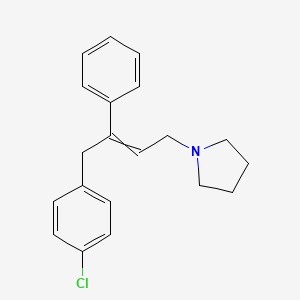

La pirrobutamina es un compuesto antihistamínico y anticolinérgico. Es conocido por su capacidad para bloquear los receptores de histamina H1, lo que lo hace efectivo en el tratamiento de reacciones alérgicas. La fórmula química de la this compound es C20H22ClN y tiene una masa molar de 311.85 g/mol .

Aplicaciones Científicas De Investigación

La pirrobutamina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: Se estudia por sus efectos sobre los receptores de histamina y su posible uso en el tratamiento de reacciones alérgicas.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de alergias y otras afecciones relacionadas con la histamina.

Industria: Se utiliza en la formulación de productos farmacéuticos y como estándar en procesos de control de calidad.

Mecanismo De Acción

La pirrobutamina ejerce sus efectos bloqueando los receptores de histamina H1, evitando así que la histamina se una a estos receptores. Esta acción reduce los síntomas de las reacciones alérgicas, como picazón, hinchazón y enrojecimiento. Los objetivos moleculares de la this compound incluyen los receptores de histamina H1 y las vías involucradas están relacionadas con la inhibición de las respuestas mediadas por la histamina .

Análisis Bioquímico

Biochemical Properties

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and subsequent metabolic effects . Additionally, it can bind to specific receptors, influencing signal transduction pathways and modulating cellular responses.

Cellular Effects

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can act as an enzyme inhibitor or activator, depending on the nature of the interaction and the target enzyme. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine can change over time due to its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes beyond a certain dosage level. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, interactions with cofactors and other metabolic enzymes can modulate the compound’s metabolic flux and metabolite levels, contributing to its diverse biological effects.

Transport and Distribution

The transport and distribution of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues. The compound’s transport and distribution properties are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

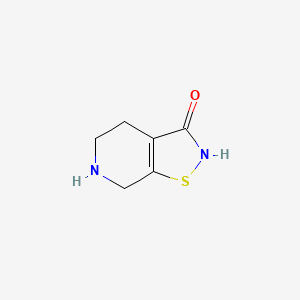

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la pirrobutamina implica la reacción de cloruro de 4-clorobencilo con pirrolidina en presencia de una base. La reacción generalmente ocurre bajo condiciones de reflujo y el producto se purifica mediante recristalización .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para garantizar su eficacia y seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones

La pirrobutamina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes como cloro o bromo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

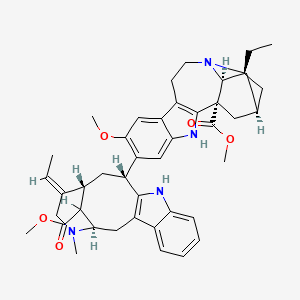

Comparación Con Compuestos Similares

Compuestos Similares

Difenhidramina: Otro antihistamínico con propiedades de bloqueo del receptor H1 similares.

Clorfeniramina: Un compuesto con efectos antihistamínicos similares pero con una estructura química diferente.

Prometazina: Un antihistamínico con propiedades antieméticas y sedantes adicionales.

Unicidad

La pirrobutamina es única en su estructura química específica, que contribuye a su perfil farmacológico distinto. Su combinación de propiedades antihistamínicas y anticolinérgicas la hace efectiva en el tratamiento de una gama de síntomas alérgicos .

Propiedades

Número CAS |

91-82-7 |

|---|---|

Fórmula molecular |

C20H22ClN |

Peso molecular |

311.8 g/mol |

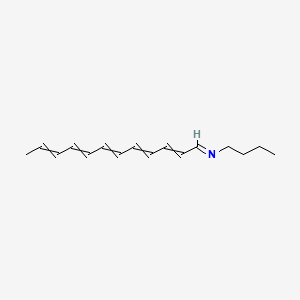

Nombre IUPAC |

1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine |

InChI |

InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12- |

Clave InChI |

WDYYVNNRTDZKAZ-UNOMPAQXSA-N |

SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

SMILES isomérico |

C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3 |

SMILES canónico |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

melting_point |

48.5 °C |

| 91-82-7 | |

Números CAS relacionados |

135-31-9 (phosphate[1:2] salt) 93777-57-2 (naphthalene disulfonate salt/solvate) |

Sinónimos |

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)